molecular formula C18H17NO4 B2665759 N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide CAS No. 2309802-49-9

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide

Cat. No. B2665759
CAS RN: 2309802-49-9
M. Wt: 311.337
InChI Key: PQANEZLCFNICGU-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, also known as DB844, is a small molecule inhibitor that has been synthesized for the treatment of parasitic infections caused by Trypanosoma cruzi. This compound has shown promising results in vitro and in vivo, making it a potential candidate for further development and research.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

A study by Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, including compounds similar in structure to N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, demonstrating significant anticancer and antiangiogenic activities. These compounds inhibited cancer cell growth at nanomolar concentrations, induced apoptosis, and showed potent vascular disrupting properties in vitro and in vivo, comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Mechanistic Studies in Synthetic Chemistry

McCallum et al. (1988) conducted mechanistic studies on the reaction of chromium carbene complexes with acetylenes, resulting in furan formation. Although not directly mentioning this compound, this research provides insight into the synthetic pathways that could be involved in its production or related compounds (McCallum et al., 1988).

Biobased Polyester Synthesis

Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block. While this study focuses on a different furan derivative, it highlights the potential of furan-based compounds, like this compound, in the development of novel biobased materials (Jiang et al., 2014).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) investigated a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans. This study's relevance lies in its focus on benzamide derivatives' potential in diagnostic imaging, suggesting similar applications for this compound (Caveliers et al., 2002).

Catalytic Reactions

Xu et al. (2018) realized chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. Though not directly involving this compound, this study underscores the versatility of benzamide derivatives in catalytic reactions, indicating potential synthetic applications (Xu et al., 2018).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-15-7-3-2-6-13(15)18(20)19-12-14(16-8-4-10-22-16)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQANEZLCFNICGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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